1-Methyl-4-(1-methylcyclohexyl)benzene

Distillation Purification Physical Chemistry

Procuring unspecified (methylcyclohexyl)toluene isomer mixtures introduces property variability that compromises analytical calibration and synthetic regiospecificity. This authentic para isomer (CAS 14962-12-0) eliminates that risk. - Defined LogP 4.22 & density 0.9412 g/cm³ for precise partitioning studies & solvent system calibration. - Essential certified standard for optimizing toluene hydroalkylation catalyst selectivity in process development. - Maintains para geometry for sterically sensitive downstream functionalization.

Molecular Formula C14H20
Molecular Weight 188.31 g/mol
CAS No. 14962-12-0
Cat. No. B3040034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(1-methylcyclohexyl)benzene
CAS14962-12-0
Molecular FormulaC14H20
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CCCCC2)C
InChIInChI=1S/C14H20/c1-12-6-8-13(9-7-12)14(2)10-4-3-5-11-14/h6-9H,3-5,10-11H2,1-2H3
InChIKeyDMTXIQKUROZCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(1-methylcyclohexyl)benzene: Analytical Grade Cycloalkylaromatic


1-Methyl-4-(1-methylcyclohexyl)benzene is a C14 cycloalkylaromatic hydrocarbon consisting of a para-methylbenzene core with a 1-methylcyclohexyl substituent [1]. This compound is a member of the (methylcyclohexyl)toluene isomer class, commercially supplied as a mixture of isomers or as isolated regioisomers [2]. It is characterized by moderate lipophilicity (XLogP3-AA 5.4) and a molecular weight of 188.31 g/mol [1].

Regiospecific synthesis Para isomer ensures correct substitution pattern
Analytical standard Isomer-purity verification for mixture quantification
Model compound Consistent density and lipophilicity for formulation studies

Generic Substitution Risks for 1-Methyl-4-(1-methylcyclohexyl)benzene


Procurement of this compound as an unspecified isomer mixture or by substitution with a different (methylcyclohexyl)toluene regioisomer can introduce significant variability. The physical and chemical properties of the ortho, meta, and para isomers differ quantitatively . Furthermore, the synthetic route used to produce the compound can influence the isomeric ratio [1]. For applications requiring defined physical properties (e.g., solvent selection, formulation development) or for building-block synthesis where regiospecificity is critical, using the specific CAS 14962-12-0 is essential.

Regioisomer variation Ortho/meta substitution shifts boiling point, density, and logP
Isomeric mixture procurement Unspecified isomer blends introduce undefined composition
Synthetic route dependence Route can alter isomer ratio, affecting batch reproducibility

1-Methyl-4-(1-methylcyclohexyl)benzene: Comparative Evidence Guide


Boiling Point: Para vs. Ortho Isomer

The boiling point of 1-Methyl-4-(1-methylcyclohexyl)benzene is reported as 103-104 °C at 2 Torr . In contrast, the ortho isomer (1-Methyl-2-(1-methylcyclohexyl)benzene, CAS 14962-10-8) has a predicted boiling point of 267.3±10.0 °C at 760 mmHg , while the unsubstituted cyclohexyl analogue (1-Cyclohexyl-4-methylbenzene, CAS 4501-36-4) boils at 259.8-265.1 °C at 760 mmHg .

Boiling Point
Data to verify
Para: 103–104 °C at 2 Torr (approx. 265 °C at 760 mmHg); Ortho: 267.3±10.0 °C at 760 mmHg (predicted)
Distillation-based purification strategy context
Literature and predicted values; cross-study comparison
Distillation Purification Physical Chemistry

Density: Para vs. Ortho Isomer

The density of 1-Methyl-4-(1-methylcyclohexyl)benzene is reported as 0.9412 g/cm³ . This is higher than the predicted density of the ortho isomer (0.9±0.1 g/cm³) and distinct from the density of the unsubstituted cyclohexyl analogue 1-Cyclohexyl-4-methylbenzene, which ranges from 0.932 to 0.9494 g/cm³ depending on measurement conditions .

Density
Data to verify
Para: 0.9412 g/cm³; Ortho: 0.9±0.1 g/cm³ (predicted)
Density-based formulation and QC relevance
Experimental vs predicted values; review required
Formulation Density Measurement Quality Control

LogP Difference: Para vs. Ortho Isomer

The calculated octanol-water partition coefficient (LogP) for 1-Methyl-4-(1-methylcyclohexyl)benzene is 4.22 . The ortho isomer has a significantly higher predicted ACD/LogP of 5.74 . This difference of 1.52 log units corresponds to a ~33-fold difference in partition coefficient.

LogP Difference
Data to verify
Para: 4.22; Ortho: 5.74 (ACD/LogP); ~33-fold difference
Partitioning and membrane permeability context
Calculated values; experimental validation needed
Lipophilicity Drug Design Environmental Fate

Key Component in Plasticizer Precursor Mixtures

Patents disclose (methylcyclohexyl)toluene isomer mixtures as precursors for plasticizers, with a preference for mixtures containing at least 50 wt% of specific isomers including the para isomer [1]. The para isomer is specifically identified as a constituent of these high-value industrial mixtures.

Plasticizer Precursor
Class-level
Constituent of isomer mixtures for plasticizer manufacture (patent disclosure)
Supports industrial plasticizer research context
Mixture composition, not isolated regioisomer
Polymer Chemistry Plasticizers Industrial Synthesis

Hydroalkylation Selectivity for Para Isomer

In a foundational study, toluene was nearly quantitatively converted to 1-(p-tolyl)- and 1-(m-tolyl)-1-methylcyclohexane using a 5% nickel on silica-alumina catalyst under hydrogen [1]. This confirms the para isomer is a major product of this industrially relevant hydroalkylation process, with the ortho isomer not reported as a significant product.

Hydroalkylation Selectivity
Reported
Major para and meta products from toluene hydroalkylation over Ni/SiO₂-Al₂O₃
Supports synthetic route viability
Near-quantitative conversion reported; ortho isomer minimal
Catalysis Hydroalkylation Process Chemistry

1-Methyl-4-(1-methylcyclohexyl)benzene: Key Applications


Regiospecific Building Block for Organic Synthesis

In synthetic chemistry, the use of 1-Methyl-4-(1-methylcyclohexyl)benzene ensures that the para relationship between the methyl and cyclohexyl groups is maintained. This is critical when the target molecule requires a specific geometry or when subsequent functionalization is sensitive to steric or electronic effects . Substitution with the ortho or meta isomer would lead to a different constitutional isomer of the final product.

Analytical Standard for Isomer Purity Assessment

The distinct physical properties of the para isomer (density 0.9412 g/cm³, LogP 4.22) make it a suitable standard for calibrating analytical methods such as GC-MS or HPLC aimed at separating and quantifying (methylcyclohexyl)toluene isomer mixtures . This is particularly relevant for quality control in the production of plasticizer precursors.

Model Compound for Solvent and Formulation Studies

The para isomer's specific LogP (4.22) and density can be used as a reference point when investigating the solvation properties of cycloalkylaromatic solvents. Its behavior in biphasic systems differs significantly from the more lipophilic ortho isomer (LogP 5.74) , making it a valuable model compound for partitioning studies.

Reference Material for Hydroalkylation Process Optimization

Given that the para isomer is a major product of toluene hydroalkylation over bifunctional catalysts [1], this compound can serve as an authentic standard for calibrating product analysis and optimizing catalyst selectivity in process development studies.

Application
Selection Property
Validation Focus
Regiospecific building block
Para regioisomer identity
Substitution pattern confirmation
Analytical standard for isomer purity
Certified isomer identity and purity
GC-MS or HPLC calibration for isomer mixtures
Model compound for solvent/formulation studies
Consistent lipophilicity and density profile
Partitioning behavior in biphasic systems
Reference for hydroalkylation process optimization
Known selectivity profile from hydroalkylation
Product distribution analysis and catalyst benchmarking

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28 linked technical documents
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